

3-Decyne CAS number 2384-85-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Decyne
Cat. No.:	B165594

[Get Quote](#)

An In-depth Technical Guide to **3-Decyne** (CAS 2384-85-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decyne (CAS Number: 2384-85-2) is an internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond that is not located at the end of the carbon chain. Its molecular formula is $C_{10}H_{18}$.^{[1][2][3][4]} As a versatile chemical intermediate, **3-Decyne** serves as a valuable building block in organic synthesis. The presence of the alkyne functional group allows for a variety of chemical transformations, making it a useful precursor for the synthesis of more complex molecules. Such intermediates are crucial in the drug development process, where they are used to construct novel three-dimensional molecular architectures, potentially leading to new therapeutic agents with improved efficacy and properties.^{[5][6]}

Chemical and Physical Properties

The physicochemical properties of **3-Decyne** are summarized below. This data is essential for planning reactions, purification procedures, and for safe handling and storage.

Property	Value	Unit	Source(s)
Identifiers			
CAS Number	2384-85-2	-	[1][3][7]
Molecular Formula	C ₁₀ H ₁₈	-	[1][3]
Molecular Weight	138.25	g/mol	[4]
IUPAC Name	Dec-3-yne	-	[3][8]
Synonyms	Ethyl n-hexyl acetylene	-	[8]
InChI Key	JUWXVJKQNKRLD-UHFFFAOYSA-N	-	[3][7]
Physical Properties			
Appearance	Colorless liquid	-	[9]
Odor	Petrol-like	-	[9]
Boiling Point	175-176	°C	[1]
Melting Point	-58.49 (estimate)	°C	
Density	0.763	g/cm ³	
Refractive Index	1.4350	-	
Vapor Pressure	1.29	mmHg at 25°C	[2]
Thermochemical Data			
Enthalpy of Formation (ΔfH° _{gas})	21.80 ± 3.30	kJ/mol	[7]
Enthalpy of Vaporization (Δ _{vap} H°)	40.01 (Joback Calculated)	kJ/mol	[7]
Enthalpy of Fusion (ΔfusH°)	24.78 (Joback Calculated)	kJ/mol	[7]
Ionization Energy (IE)	9.19 ± 0.02	eV	[7]

**Solubility &
Partitioning**

Octanol/Water Partition Coeff. (logP _{oct/wat})	3.370 (Crippen Calculated)	-	[2] [7]
---	-------------------------------	---	---

Water Solubility (log ₁₀ WS)	-3.80 (Crippen Calculated)	mol/L	[7]
--	-------------------------------	-------	---------------------

Safety Data

Flash Point	56	°C	
-------------	----	----	--

Hazard Class	3 (Flammable Liquid)	-	[8]
--------------	----------------------	---	---------------------

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment. While specific spectra are best sourced directly from databases, the following information has been compiled from available resources.

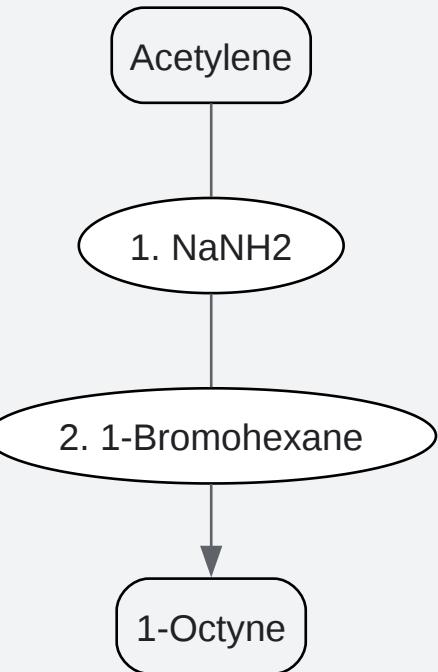
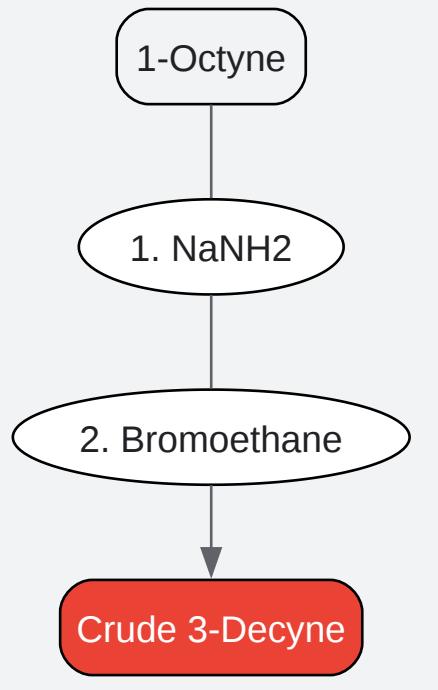
Spectroscopy Type	Data Availability and Notes	Source(s)
Infrared (IR) Spectroscopy	An IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database. This technique is useful for identifying the C≡C bond and other functional groups.	[10]
Mass Spectrometry (MS)	Electron ionization mass spectra are available from the NIST Mass Spectrometry Data Center. MS is used to determine the molecular weight and fragmentation patterns.	[11]
Nuclear Magnetic Resonance (NMR)	While no specific NMR data is cited in the search results, ¹ H NMR and ¹³ C NMR are standard techniques for elucidating the detailed carbon-hydrogen framework of organic molecules like 3-Decyne.	[12] [13]
Raman Spectroscopy	A FT-Raman spectrum is available from Bio-Rad Laboratories, Inc. / Alfa Aesar.	[8]

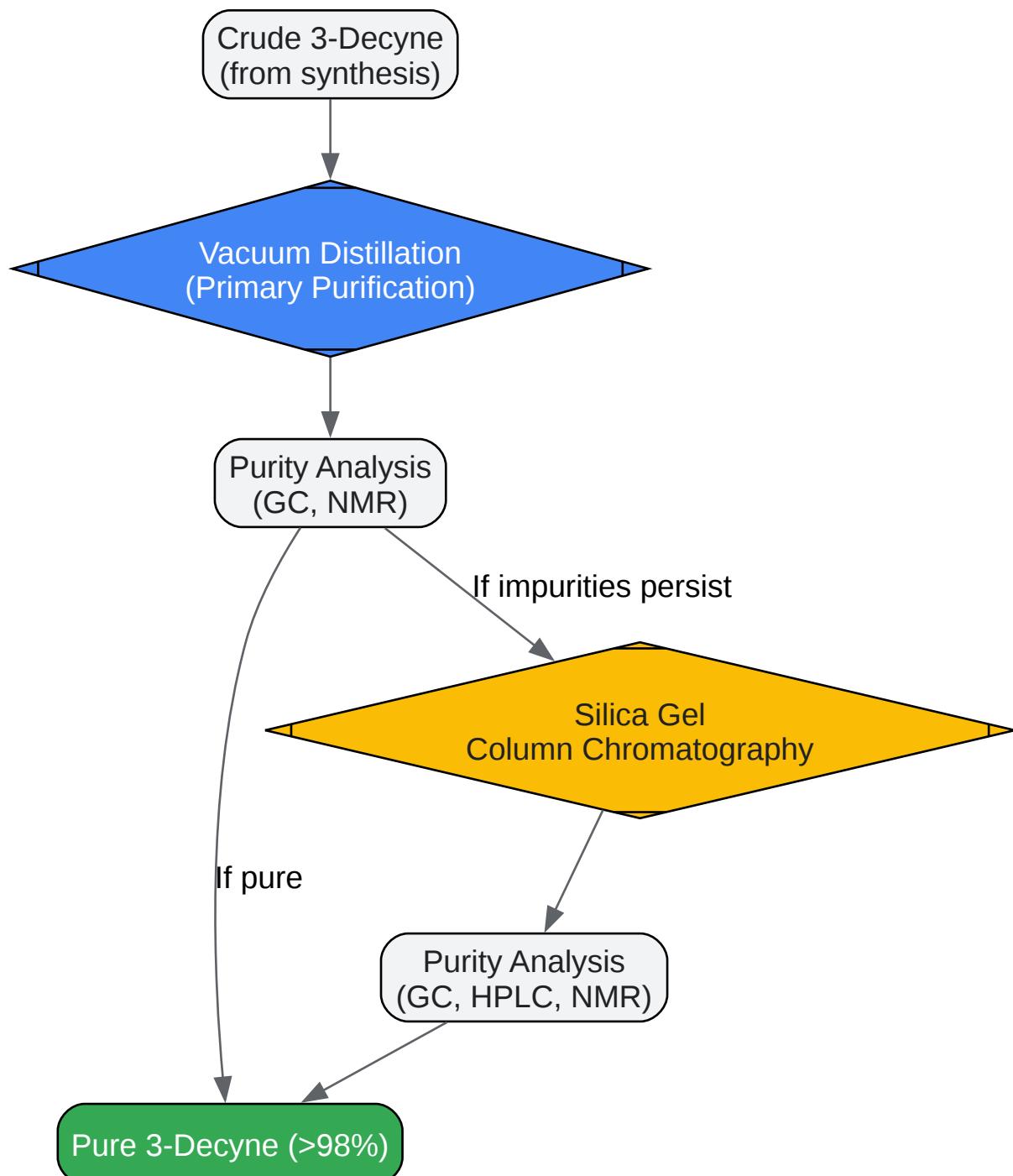
Synthesis and Purification Protocols

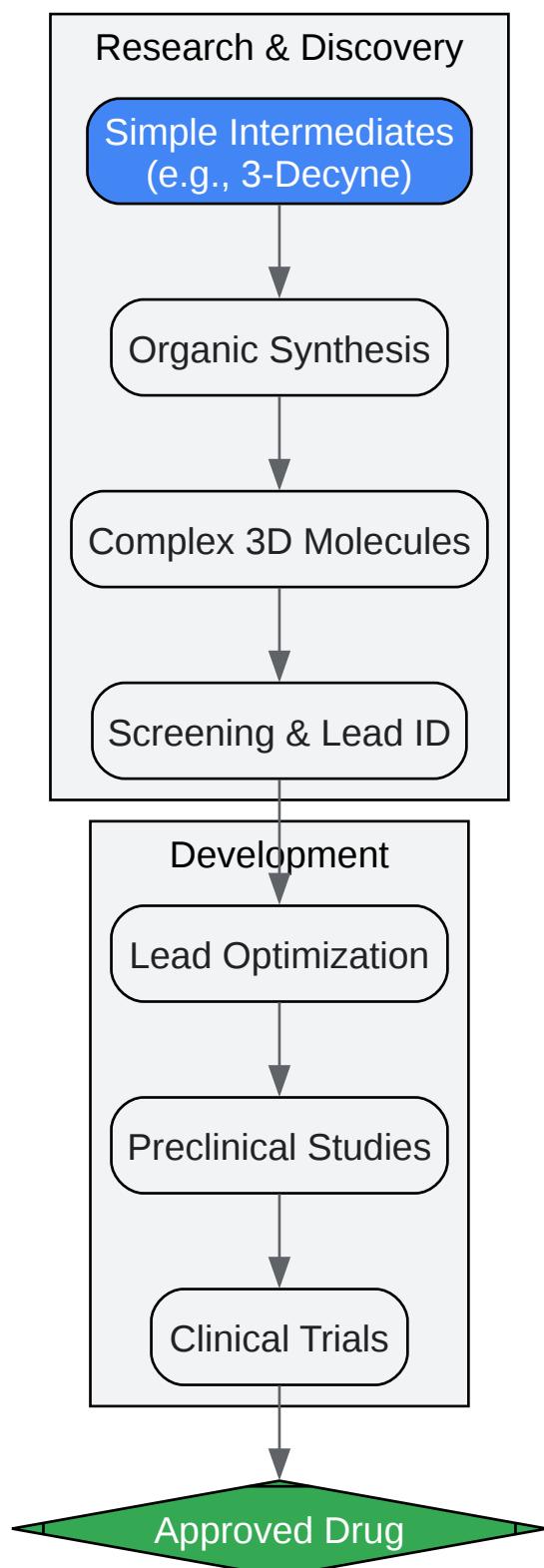
Experimental Protocol: Synthesis of 3-Decyne from Acetylene

The most common method for synthesizing internal alkynes like **3-Decyne** is the sequential alkylation of acetylene.[\[14\]](#)[\[15\]](#)[\[16\]](#) This procedure involves the deprotonation of a terminal

alkyne to form a nucleophilic acetylide ion, which then displaces a halide from a primary alkyl halide in an S_N2 reaction.[17]



Materials:


- Acetylene (ethyne)
- Sodium amide ($NaNH_2$) in a suitable solvent (e.g., liquid ammonia)
- 1-Bromohexane (or other primary hexyl halide)
- Bromoethane (or other primary ethyl halide)
- Anhydrous diethyl ether or THF
- Water
- Brine (saturated $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)


Procedure:

- Step 1: First Deprotonation & Alkylation.
 - In a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and a condenser cooled with dry ice/acetone, dissolve acetylene in liquid ammonia at -78 °C .
 - Slowly add one equivalent of sodium amide ($NaNH_2$) to form the sodium acetylide intermediate.
 - Add one equivalent of 1-bromohexane dropwise to the solution. Stir the reaction mixture for several hours to allow for the formation of 1-octyne.
 - After the reaction is complete, allow the ammonia to evaporate.
- Step 2: Second Deprotonation & Alkylation.
 - To the crude 1-octyne from the previous step, add a suitable anhydrous ether solvent.

- Slowly add a second equivalent of sodium amide (NaNH_2) at room temperature to deprotonate 1-octyne, forming the octynide anion.
- Add one equivalent of bromoethane dropwise to the reaction mixture. The mixture may need to be heated under reflux to ensure the reaction goes to completion.
- Work-up.
 - Cool the reaction mixture and cautiously quench with water to destroy any unreacted sodium amide.
 - Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude **3-Decyne**.

Step 1: Synthesis of 1-Octyne**Step 2: Synthesis of 3-Decyne**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2384-85-2 | CAS DataBase [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Decyne [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. bocsci.com [bocsci.com]
- 6. Rapid Synthesis of 3D Molecules for Drug Development | Technology Networks [technologynetworks.com]
- 7. 3-Decyne (CAS 2384-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 3-Decyne | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Decyne - Hazardous Agents | Haz-Map [haz-map.com]
- 10. 3-Decyne [webbook.nist.gov]
- 11. 3-Decyne [webbook.nist.gov]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. lehigh.edu [lehigh.edu]
- 14. Show how to synthesize 3-decyne from acetylene along with necessary alkyl halides. [allen.in]
- 15. chegg.com [chegg.com]
- 16. chegg.com [chegg.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Decyne CAS number 2384-85-2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165594#3-decyne-cas-number-2384-85-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com